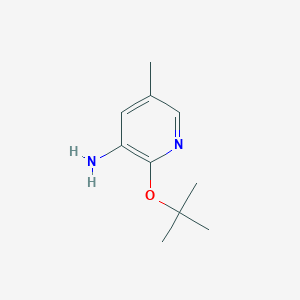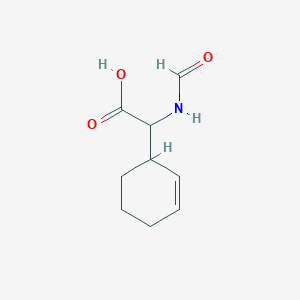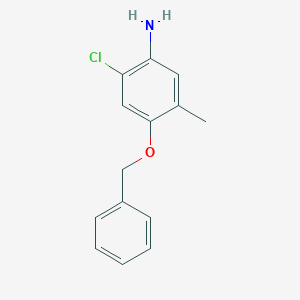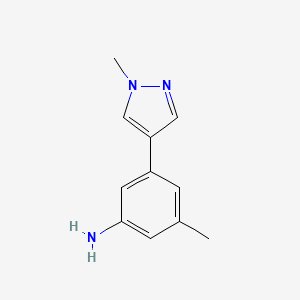
1-(2,3-Difluoro-4-hydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Difluoro-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)propan-1-one typically involves the reaction of 2,3-difluorophenol with propanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Difluoro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,3-Difluoro-4-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
- 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
- 1-(4-Hydroxyphenyl)propan-1-one
Comparison: 1-(2,3-Difluoro-4-hydroxyphenyl)propan-1-one is unique due to the presence of two fluorine atoms and a hydroxyl group on the phenyl ring, which imparts distinct chemical properties compared to its analogs. The position of the fluorine atoms and the hydroxyl group can significantly influence the compound’s reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C9H8F2O2 |
|---|---|
Peso molecular |
186.15 g/mol |
Nombre IUPAC |
1-(2,3-difluoro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8F2O2/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,13H,2H2,1H3 |
Clave InChI |
JXNHERNGHLTOSA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=C(C=C1)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13307960.png)
![1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13307967.png)





![Spiro[4.4]nonane-1-thiol](/img/structure/B13307992.png)

![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one](/img/structure/B13308012.png)

![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13308024.png)
![2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13308028.png)
